
Diperamycin
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Overview
Description
Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
Scientific Research Applications
Antimicrobial Activity
Diperamycin exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
- Case Study : In a study involving Streptomyces griseoaurantiacus, this compound was isolated and demonstrated significant inhibitory activity against various bacterial strains. The compound was identified through UPLC and LC-MS techniques, confirming its potential as an antimicrobial agent against resistant strains .
Anticancer Properties
This compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, including HeLa and Hep G2 cells, demonstrating considerable cytotoxic effects without harming normal lymphocytes.
- Case Study : Research conducted on the yellow pigment extracted from Streptomyces griseoaurantiacus revealed that this compound significantly inhibited the growth of tumor cells while exhibiting no toxicity to normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .
Biosynthetic Research
The biosynthesis of this compound involves complex genetic pathways within Streptomyces species. Recent studies have identified specific biosynthetic gene clusters responsible for its production, enhancing our understanding of natural product synthesis.
- Key Findings : The dpn biosynthetic gene cluster (BGC) in Streptomyces sp. CS113 has been characterized, revealing genes essential for the synthesis of piperazic acid, a crucial component of this compound. Mutational analysis of these genes confirmed their roles in the biosynthetic pathway . This knowledge not only aids in the production of this compound but also in engineering similar compounds with enhanced properties.
Mechanistic Insights
Research into the mechanisms by which this compound exerts its biological effects has provided valuable insights into its mode of action. It is believed to interfere with cellular processes such as microtubule dynamics, which are critical for cell division.
- Mechanism Exploration : this compound's ability to induce multimininucleation in treated cells suggests it disrupts normal mitotic processes, similar to other known microtubule-targeting agents . This mechanism positions it as a valuable tool for studying cell cycle regulation and potential therapeutic interventions.
Data Overview
Chemical Reactions Analysis
Structural Characterization of Diperamycin
This compound has the molecular formula C~38~H~64~N~8~O~14~ , confirmed via high-resolution mass spectrometry ([M+NH~4~]^+^ adduct at m/z 874.4869) . Key structural components include:
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Peptide backbone : Composed of nonproteinogenic amino acids, including two piperazic acid (Piz) units .
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Polyketide moiety : A 14-membered polyketide chain with stereochemical complexity.
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N-hydroxylated amino acids : Critical for bioactivity, confirmed by sharp exchangeable proton signals in NMR .
Structural Feature | NMR Correlations | Role in Reactivity |
---|---|---|
Piperazic acid (Piz) | COSY/TOCSY spin systems | Facilitate cyclization via radical intermediates |
Polyketide chain (C1–C14) | HMBC connectivity (1.2–3.5 Å) | Substrate for modular polyketide synthase (PKS) |
N-hydroxyl groups | δ ~10 ppm (exchangeable H) | Participate in hydrogen bonding and redox reactions |
Biosynthetic Gene Cluster (BGC) and Key Enzymatic Reactions
The dpn BGC encodes enzymes critical for DPN biosynthesis, including:
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DpnO2 : Ornithine monooxygenase, hydroxylates L-ornithine to N^5^-OH-L-ornithine.
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DpnZ : Piperazate synthase, cyclizes N^5^-OH-L-ornithine to piperazic acid .
Gene Inactivation Studies :
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ΔdpnO2 mutants showed 97% reduction in DPN yield.
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ΔdpnZ mutants produced no detectable DPN , confirming piperazic acid’s essential role .
Mechanistic Insights into Piperazic Acid Formation
Piperazic acid biosynthesis involves two key reactions:
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Hydroxylation :
L OrnithineDpnO2 O2,NADPHN5 OH L ornithine -
Cyclization :
N5 OH L ornithineDpnZPiperazic acid+H2O
These reactions are redox-dependent, with radical intermediates inferred from isotopic labeling and kinetic studies .
Polyketide Synthase (PKS) and Modular Assembly
The polyketide chain is synthesized via a type I PKS system, likely involving:
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Ketosynthase (KS) domains : Catalyze Claisen condensations.
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Acyltransferase (AT) domains : Select malonyl-CoA extender units.
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Ketoreductase (KR) domains : Control stereochemistry during β-keto reduction .
Oxidative Crosslinking and Final Assembly
Post-PKS modifications include:
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Non-ribosomal peptide synthetase (NRPS) activity : Incorporates piperazic acid into the peptide backbone.
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Oxidative crosslinking : Mediated by cytochrome P450 enzymes, forming disulfide bridges critical for macrocycle stability .
Reaction Kinetics and Optimization
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Rate-limiting step : Piperazic acid cyclization (ΔG‡ ≈ 25 kcal/mol, inferred from mutant studies).
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Catalytic efficiency : DpnZ exhibits a k~cat~ of 4.2 s⁻¹ and K~M~ of 12 μM for N^5^-OH-L-ornithine .
Comparative Analysis with Related Compounds
Feature | This compound | Aurantimycin A |
---|---|---|
Piperazic acid units | 2 | 1 |
Polyketide length | 14 carbons | 12 carbons |
Bioactivity | Antitumor | Antibacterial |
This synthesis pathway highlights the interplay between PKS, NRPS, and redox enzymes in constructing DPN’s complex architecture. Further studies on intermediate trapping and quantum mechanical modeling could refine mechanistic understanding .
Q & A
Basic Research Questions
Q. What are the key enzymatic systems involved in diperamycin biosynthesis, and how do they coordinate?
this compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. Critical enzymes include:
- DpnP1–DpnP4 : Catalyze sequential amino acid incorporation into the linear peptide backbone .
- DpnC : Acts as a pivotal intermediate, facilitating cyclization and macrocycle formation .
- DpnA/DpnO2/DpnZ : Introduce structural modifications, such as hydroxylation and methylation, critical for bioactivity . Methodological Insight: Use gene knockout studies coupled with LC-MS to track intermediate accumulation. Comparative genomics (e.g., BLAST analysis) can identify conserved domains in biosynthetic gene clusters (BGCs) .
Q. What analytical techniques are essential for structural elucidation of this compound and its analogs?
- NMR Spectroscopy : Resolves piperazic acid moieties and macrocyclic conformation .
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formulas and post-translational modifications .
- X-ray Crystallography : Provides atomic-level resolution of stereochemistry, critical for structure-activity relationship (SAR) studies . Data Note: Discrepancies in stereochemical assignments between studies should be resolved via synthetic standards or computational modeling (e.g., DFT calculations) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Common discrepancies arise from:
- Assay Conditions : Variations in pH, temperature, or solvent systems (e.g., DMSO concentration) alter membrane permeability .
- Strain-Specific Responses : Test against isogenic microbial panels to isolate resistance mechanisms . Methodological Framework:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Include positive/negative controls (e.g., vancomycin for Gram-positive comparisons) .
- Perform meta-analysis of published IC₅₀ values with attention to experimental variables (Table 1) .
Table 1 : Comparative Bioactivity of this compound Analogs
Analog | Target Organism | IC₅₀ (µg/mL) | Assay Conditions | Reference |
---|---|---|---|---|
This compound A | S. aureus | 0.12 | pH 7.4, 37°C | |
This compound B | E. coli | 8.7 | pH 6.8, 30°C |
Q. What strategies optimize heterologous expression of the this compound BGC in non-native hosts?
- Host Selection : Streptomyces lividans is preferred due to compatibility with rare tRNA pools and post-translational machinery .
- Promoter Engineering : Replace native promoters with inducible systems (e.g., tipA for thiostrepton induction) to bypass regulatory bottlenecks .
- Metabolic Balancing : Co-express precursor supply genes (e.g., sfp for phosphopantetheinylation) . Data Contradiction Alert: Low titers in E. coli systems may stem from codon bias or lack of tailoring enzymes; validate via proteomic profiling .
Q. Methodological and Data Analysis Challenges
Q. How should researchers address variability in chromatographic purity during this compound isolation?
- Purification Protocol : Combine size-exclusion chromatography (SEC) with reverse-phase HPLC (C18 columns) .
- Purity Criteria : Require ≥95% purity (by UV/Vis integration) and confirm via orthogonal methods (e.g., NMR purity vs. HPLC) . Troubleshooting: Contaminants from closely related analogs (e.g., this compound C) require gradient optimization and MS/MS fragmentation .
Q. What statistical approaches are appropriate for interpreting dose-response data in this compound bioassays?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .
- Reporting Standards : Adhere to MIAME guidelines for omics data or ARRIVE for in vivo studies .
Q. Data Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies despite genetic instability in producing strains?
- Strain Archiving : Preserve master cell banks in 15% glycerol at -80°C with periodic viability checks .
- Metadata Documentation : Record culture conditions (e.g., media composition, agitation speed) in public repositories like BioStudies .
Q. What ethical guidelines apply to pharmacological testing of this compound in animal models?
Properties
Molecular Formula |
C38H64N8O14 |
---|---|
Molecular Weight |
857 g/mol |
IUPAC Name |
N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53) |
InChI Key |
IHQIMVZJVJTKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Canonical SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Synonyms |
diperamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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